molecular formula C10H12ClNO B13320234 4-[Amino(cyclopropyl)methyl]-2-chlorophenol

4-[Amino(cyclopropyl)methyl]-2-chlorophenol

Cat. No.: B13320234
M. Wt: 197.66 g/mol
InChI Key: DOGMMXKTHZYPJT-UHFFFAOYSA-N
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Description

4-[Amino(cyclopropyl)methyl]-2-chlorophenol is an organic compound with the molecular formula C10H12ClNO This compound features a phenol group substituted with an amino group attached to a cyclopropylmethyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Amino(cyclopropyl)methyl]-2-chlorophenol can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenol with cyclopropylmethylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-[Amino(cyclopropyl)methyl]-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-[Amino(cyclopropyl)methyl]-2-chlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2-chlorophenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with enzymes or receptors. The cyclopropylmethyl group may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-[Amino(cyclopropyl)methyl]-2-bromophenol: Similar structure but with a bromine atom instead of chlorine.

    4-[Amino(cyclopropyl)methyl]-2-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.

    4-[Amino(cyclopropyl)methyl]-2-iodophenol: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

4-[Amino(cyclopropyl)methyl]-2-chlorophenol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its halogen-substituted analogs

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

4-[amino(cyclopropyl)methyl]-2-chlorophenol

InChI

InChI=1S/C10H12ClNO/c11-8-5-7(3-4-9(8)13)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2

InChI Key

DOGMMXKTHZYPJT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC(=C(C=C2)O)Cl)N

Origin of Product

United States

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